n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride
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Overview
Description
N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride typically involves the reaction of 4-nitrobenzoyl chloride with N,N-diethylaminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .
Types of Reactions:
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and methanol as a solvent.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 4-amino-N-[2-(diethylamino)ethyl]benzamide.
Substitution: Products depend on the nucleophile used, such as N-[2-(diethylamino)ethyl]-4-aminobenzamide when using an amine.
Scientific Research Applications
N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiarrhythmic agents.
Biological Studies: The compound is studied for its potential antibacterial and antifungal properties.
Chemical Research: It serves as a model compound for studying the reactivity of nitrobenzamides and their derivatives.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylaminoethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
- N-[2-(Diethylamino)ethyl]-4-aminobenzamide
- N-[2-(Diethylamino)ethyl]-4-ethoxybenzamide
Comparison: N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group allows for reduction reactions that are not possible with the amino or ethoxy derivatives. This makes it a valuable compound for specific applications in medicinal chemistry and biological research .
Properties
CAS No. |
2169-41-7 |
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Molecular Formula |
C13H20ClN3O3 |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O3.ClH/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(8-6-11)16(18)19;/h5-8H,3-4,9-10H2,1-2H3,(H,14,17);1H |
InChI Key |
NGRDFVAIXCRXHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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